molecular formula C12H12F3NO2 B2402286 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one CAS No. 303986-00-7

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one

Cat. No.: B2402286
CAS No.: 303986-00-7
M. Wt: 259.228
InChI Key: HGPURYJMVHLHKI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22.

Preparation Methods

The synthesis of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature. Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole. The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives.

Chemical Reactions Analysis

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include electrophilic trifluoromethylating reagents, iridium-catalyzed arene borylation, and copper-catalyzed trifluoromethylation . Major products formed from these reactions include trifluoromethylated derivatives and other substituted compounds .

Scientific Research Applications

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one has several scientific research applications:

    Antibacterial and Antifungal Activities: This compound has been used in the design and synthesis of novel fluorinated compounds comprising chalcones bearing trifluoromethyl and trifluoromethoxy substituents.

    Pharmaceutical Research: It is used in pharmaceutical research, particularly in the development of new drugs.

    Agro-Chemical Applications: Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants.

Comparison with Similar Compounds

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one can be compared with other similar compounds, such as:

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: This compound is also used as an electrophilic trifluoromethylating reagent and has similar applications in pharmaceutical and chemical research.

    (E)-3-(4-(trifluoromethoxy)phenyl)propenoic acid: Another compound with trifluoromethoxy substituents, used in various chemical reactions and research applications.

The uniqueness of this compound lies in its specific structure and the presence of both dimethyl and trifluoromethoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPURYJMVHLHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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